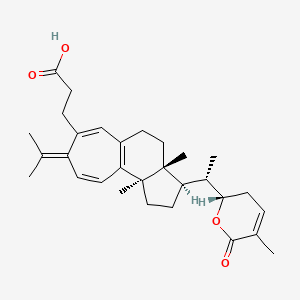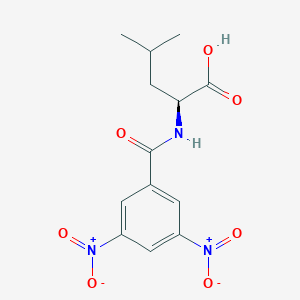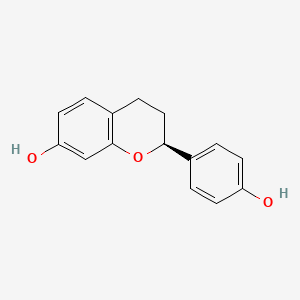
Syndyphalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Syndyphalin is a synthetic tripeptide with enkephalin-like properties, known for its potent analgesic effects. It was first synthesized by Kiso et al. in 1981, who aimed to create more stable and potent enkephalin analogues . This compound has shown significant activity in both in vitro and in vivo assays, making it a valuable compound in pharmacological research.
Preparation Methods
Syndyphalin can be synthesized through a series of chemical reactions involving the coupling of amino acids. The synthetic route typically involves the following steps:
Coupling of Tyrosine and D-Methionine: The first step involves the coupling of tyrosine with D-methionine using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Oxidation: The methionine residue is then oxidized to form methionine sulfoxide.
Coupling with Glycine: The oxidized dipeptide is then coupled with glycine to form the tripeptide.
Methylation: The final step involves the methylation of the phenethylamide group to form this compound.
Chemical Reactions Analysis
Syndyphalin undergoes several types of chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.
Reduction: The oxidized methionine can be reduced back to methionine using reducing agents such as dithiothreitol (DTT).
Substitution: The phenethylamide group can undergo substitution reactions with various reagents to form different analogues.
Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) for coupling, dithiothreitol (DTT) for reduction, and various oxidizing agents for oxidation. The major products formed from these reactions include methionine sulfoxide derivatives and substituted phenethylamide analogues.
Scientific Research Applications
Syndyphalin has a wide range of scientific research applications, including:
Pharmacology: This compound is used in pharmacological studies to investigate its analgesic properties and its effects on the central nervous system.
Endocrinology: This compound has been shown to stimulate growth hormone secretion in various animal models, making it a valuable tool in endocrinology research.
Neuroscience: This compound is used to study the mechanisms of opioid receptor activation and the modulation of pain pathways.
Mechanism of Action
Syndyphalin exerts its effects by binding to µ-opioid receptors in the central nervous system. This binding activates the opioid receptors, leading to the inhibition of neurotransmitter release and the modulation of pain pathways. The ability of naloxone to block this compound-stimulated growth hormone secretion suggests that this peptide acts via µ-opiate receptors . The molecular targets involved in this compound’s mechanism of action include the µ-opioid receptors and the associated signaling pathways.
Comparison with Similar Compounds
Syndyphalin is similar to other enkephalin analogues, such as met-enkephalin and leu-enkephalin. this compound is unique in its structure and potency. Unlike met-enkephalin and leu-enkephalin, this compound has a methylated phenethylamide group, which contributes to its increased stability and potency . Other similar compounds include:
Met-enkephalin: A pentapeptide with opioid activity but lower potency compared to this compound.
Leu-enkephalin: Another pentapeptide with opioid activity, also less potent than this compound.
Dynorphin: A larger opioid peptide with different receptor selectivity and potency.
This compound’s unique structure and potent analgesic effects make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
78263-45-3 |
|---|---|
Molecular Formula |
C25H34N4O5S |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-2-amino-2-[methyl(2-phenylethyl)amino]acetyl]-4-methylsulfinylbutanamide |
InChI |
InChI=1S/C25H34N4O5S/c1-28(15-14-18-7-4-3-5-8-18)23(27)25(33)29(22(31)9-6-16-35(2)34)24(32)21(26)17-19-10-12-20(30)13-11-19/h3-5,7-8,10-13,21,23,30H,6,9,14-17,26-27H2,1-2H3/t21-,23+,35?/m0/s1 |
InChI Key |
VZHJHDJYSCFOFP-UAQYSYNFSA-N |
SMILES |
CN(CCC1=CC=CC=C1)C(C(=O)N(C(=O)CCCS(=O)C)C(=O)C(CC2=CC=C(C=C2)O)N)N |
Isomeric SMILES |
CN(CCC1=CC=CC=C1)[C@H](C(=O)N(C(=O)CCCS(=O)C)C(=O)[C@H](CC2=CC=C(C=C2)O)N)N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(C(=O)N(C(=O)CCCS(=O)C)C(=O)C(CC2=CC=C(C=C2)O)N)N |
Synonyms |
syndyphalin syndyphalin-33 Tyr-D-Met(O)-Gly-MPA Tyr-D-Met(O)-Gly-N-methylphenethylamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B1204983.png)









![pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate](/img/structure/B1204996.png)

